![molecular formula C17H16F3N3O2S B034737 2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole CAS No. 103577-47-5](/img/structure/B34737.png)
2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Descripción
This compound, structurally classified as a sulfinylbenzimidazole derivative, is the (R)-(+) enantiomer of lansoprazole and is pharmacologically known as dexlansoprazole . Its molecular formula is C₁₆H₁₄F₃N₃O₂S (molecular weight: 369.36 g/mol). The core structure comprises:
- A pyridine ring substituted with 3,5-dimethyl and 2,2,2-trifluoroethoxy groups at positions 3, 5, and 4, respectively.
- A benzimidazole moiety linked via a sulfinyl group (-SO-) at position 2.
Dexlansoprazole is a proton pump inhibitor (PPI) used clinically for gastroesophageal reflux disease (GERD). Its chiral sulfinyl group enhances metabolic stability and bioavailability compared to racemic mixtures like lansoprazole . Recent studies also highlight its antiparasitic activity against Giardia lamblia via selective inhibition of triosephosphate isomerase (TIM), a key glycolytic enzyme in protozoans .
Propiedades
IUPAC Name |
2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c1-10-7-21-14(11(2)15(10)25-9-17(18,19)20)8-26(24)16-22-12-5-3-4-6-13(12)23-16/h3-7H,8-9H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVRBOKLMQOBQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OCC(F)(F)F)C)CS(=O)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole (CAS Number: 103577-40-8) is a benzimidazole derivative notable for its potential biological activities. This article examines its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 353.36 g/mol. The structure features a benzimidazole core fused with a pyridine ring that carries a trifluoroethoxy substituent and a methylsulfanyl group. These structural elements contribute to its biological activity and therapeutic potential.
Property | Value |
---|---|
Molecular Formula | C16H14F3N3OS |
Molecular Weight | 353.36 g/mol |
CAS Number | 103577-40-8 |
IUPAC Name | 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. In particular, related compounds have demonstrated significant activity against Gram-positive bacteria. The presence of the trifluoroethoxy group enhances lipophilicity, which may improve interaction with microbial membranes and increase efficacy against pathogens .
Pharmacological Applications
The compound is primarily investigated for its applications in treating gastrointestinal disorders. Similar benzimidazole derivatives are known to function as proton pump inhibitors (PPIs), which are effective in reducing gastric acid secretion and treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The sulfanyl group in this compound may also participate in nucleophilic substitution reactions, potentially leading to the formation of active metabolites that exhibit enhanced pharmacological effects.
ADME Properties
Absorption, Distribution, Metabolism, and Excretion (ADME) studies indicate that compounds similar to this benzimidazole derivative could be promising drug candidates due to favorable pharmacokinetic profiles. These studies are crucial for understanding the bioavailability and therapeutic window of new drugs .
Case Studies and Research Findings
-
Synthesis and Characterization :
The synthesis of 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole involves multiple steps optimized for yield and purity using techniques such as chromatography. Characterization techniques like NMR spectroscopy confirm the structural integrity of the synthesized compound. -
Antibacterial Studies :
A comparative study on similar compounds showed that one derivative exhibited good antimicrobial activity against Gram-positive bacteria. This suggests that modifications in the chemical structure can lead to enhanced biological activity . -
Molecular Docking Studies :
Interaction studies using molecular docking have been employed to assess binding affinities to biological targets such as proton pumps or enzymes involved in metabolic pathways. These studies help elucidate the mechanism of action and potential side effects when used therapeutically.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C16H14F3N3OS
- Molecular Weight : 353.36 g/mol
- CAS Number : 103577-40-8
- IUPAC Name : 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole
The compound features a benzimidazole core linked to a pyridine ring with a trifluoroethoxy group, contributing to its unique properties and potential therapeutic effects.
Reference Standard in Drug Development
The compound is utilized as a reference standard in the analysis of Lansoprazole formulations. It serves as an impurity marker during the quality control processes of pharmaceutical products. This is crucial for ensuring the safety and efficacy of medications containing Lansoprazole, particularly for gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Potential Anticancer Properties
Benzimidazole derivatives have been studied for their anticancer potential due to their ability to inhibit certain enzymes involved in cancer cell proliferation. The specific compound may possess similar properties that warrant further investigation into its role in cancer therapy .
Case Study 1: Quality Control of Lansoprazole
In a study focusing on the quality control of Lansoprazole formulations, the presence of 2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole was monitored as an impurity. The study highlighted the importance of identifying and quantifying impurities to meet regulatory standards .
Case Study 2: Structure-Activity Relationship (SAR) Studies
A series of SAR studies have been conducted on benzimidazole derivatives to explore their biological activities. These studies suggest that modifications to the pyridine and benzimidazole rings can enhance antimicrobial and anticancer activities. Future research could focus on optimizing the structure of this specific compound to improve its therapeutic efficacy .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Benzimidazole Class
Key structural variations among similar compounds include substituents on the pyridine and benzimidazole rings, oxidation states of the sulfur bridge (sulfinyl vs. sulfonyl/sulfanyl), and stereochemistry.
Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Pharmacological and Enzymatic Activity
- Antigiardial Activity : Dexlansoprazole and its analogs inhibit G. lamblia TIM (GlTIM), disrupting glycolysis. The 6-nitro substitution on the benzimidazole (e.g., O2N-BZM9) enhances activity (IC₅₀: 3.1 µM vs. 4.2 µM for dexlansoprazole) .
- Proton Pump Inhibition : Dexlansoprazole’s 3,5-dimethyl groups on pyridine improve acid stability and target binding to H⁺/K⁺-ATPase compared to lansoprazole (3-methyl only) .
Table 2: Pharmacokinetic and Efficacy Data
Compound | Bioavailability (%) | Plasma Half-Life (h) | Clinical Use | Antigiardial IC₅₀ (µM) |
---|---|---|---|---|
Dexlansoprazole | >80 | 1.5–2.5 | GERD | 4.2 |
Omeprazole | 30–40 | 0.5–1.0 | GERD, H. pylori | 12.7 |
O2N-BZM9 | N/A | N/A | Preclinical antiparasitic | 3.1 |
Metabolic and Stereochemical Considerations
- Stereospecific Metabolism : Dexlansoprazole’s (R)-enantiomer is metabolized slower than the (S)-form, leading to higher systemic exposure and efficacy .
- Sulfur Oxidation State : Sulfinyl derivatives (e.g., dexlansoprazole) are pharmacologically active, while sulfonyl/sulfanyl analogs (e.g., lansoprazole sulphone) lack TIM or proton pump inhibition .
Métodos De Preparación
Nucleophilic Substitution and Thioether Formation
The synthesis begins with the preparation of the pyridinylmethylthio-benzimidazole precursor. A common approach involves reacting 2-chloromethyl-3,5-dimethyl-4-nitropyridine with 2-mercaptobenzimidazole under basic conditions. The nitro group is subsequently reduced to an amine, followed by nucleophilic substitution with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. This step introduces the trifluoroethoxy group at the 4-position of the pyridine ring.
Critical to this stage is the control of regioselectivity. The use of polar aprotic solvents (e.g., dimethylformamide) at 60–80°C ensures efficient substitution while minimizing side reactions. Yields for this step typically range from 65% to 78%, as reported in the ES2060541A1 patent.
Oxidation to Sulfinyl Derivatives
The thioether intermediate is oxidized to the sulfinyl form, the pharmacologically active moiety. Two primary methods dominate:
Peracid-Mediated Oxidation
Early syntheses employed 3-chloroperbenzoic acid (mCPBA) in chloroform at 0–5°C, achieving a 76% yield. This method, detailed by Kubo et al. (1990), offers simplicity but faces challenges in byproduct formation, including over-oxidation to sulfones and racemization at the sulfur center.
Hydrogen Peroxide with Transition Metal Catalysts
Modern protocols favor 30–50% hydrogen peroxide (H₂O₂) with catalysts such as sodium tungstate (Na₂WO₄) or vanadium acetylacetonate (VO(acac)₂). For example, WO2009066309A2 describes a system using H₂O₂ and Na₂WO₄ in ethanol at 5–10°C, yielding 78–79% crude product. The catalyst stabilizes the reactive oxygen species, reducing over-oxidation and improving enantiomeric excess (>98% R-configuration).
Comparative Analysis of Oxidation Methods
Oxidizing Agent | Catalyst | Temperature | Yield | Purity (HPLC) | Source |
---|---|---|---|---|---|
mCPBA | None | 0–5°C | 76% | 95.2% | |
H₂O₂ (50%) | Na₂WO₄ | 5–10°C | 78% | 99.7–99.9% | |
H₂O₂ (35%) | VO(acac)₂ | 20–25°C | 85% | 99.5% |
Catalytic systems using H₂O₂ outperform mCPBA in both yield and purity due to better control over reaction kinetics. The WO2009066309A2 patent highlights that Na₂WO₄ enables near-quantitative conversion with minimal sulfone formation (<0.1%).
Purification and Crystallization
Crude sulfinyl products require purification to meet pharmaceutical standards. Key steps include:
Quenching and Extraction
Post-oxidation, residual peroxide is quenched with sodium thiosulfate (Na₂S₂O₃). The mixture is adjusted to pH 9–10 using NaOH, precipitating the product. Filtration and washing with chilled methanol-water (1:1) remove inorganic salts and polar impurities.
Recrystallization
Recrystallization from ethanol-water (9:1) at 65–70°C enhances purity to >99.7%. EP0302720A1 reports that hot filtration removes insoluble byproducts, while slow cooling (0.5°C/min) yields needle-shaped crystals ideal for formulation.
Stereochemical Control
The sulfinyl group’s chirality is critical for biological activity. Asymmetric oxidation using cinchona alkaloid-derived catalysts has been explored but remains less common than transition metal systems. Vanadium catalysts, such as VO(acac)₂, induce preferential formation of the (R)-enantiomer via a trigonal bipyramidal transition state. WO2009066309A2 achieves >99% enantiomeric excess (ee) using Na₂WO₄, attributed to ligand-free stereoselective oxygen transfer.
Scale-Up and Industrial Considerations
Solvent Selection
Chloroform, though effective in lab-scale mCPBA oxidations, is avoided industrially due to toxicity. Ethanol and ethyl acetate are preferred for H₂O₂-based systems, offering safer handling and easier recycling.
Cost Analysis
H₂O₂ (≈$0.50/kg) is more economical than mCPBA (≈$150/kg), reducing raw material costs by 60–70%. Catalysts like Na₂WO₄ are reusable for 3–5 batches without significant activity loss.
Emerging Methodologies
Q & A
Q. What are the optimal reaction conditions for synthesizing the sulfinyl benzimidazole core structure?
Methodological Answer: The sulfinyl group is introduced via oxidation of the corresponding sulfide precursor. Key steps include:
- Sulfide Formation : Reacting 2-(chloromethyl)-3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine with 1H-benzimidazole-2-thiol in methanol/water/ethyl acetate using potassium carbonate (base) and magnesium chloride (catalyst) at reflux (~75% yield) .
- Sulfoxidation : Oxidation with H₂O₂ in acetonitrile at -10°C using a chiral manganese catalyst (5 mol%) to achieve enantiomeric enrichment (67% ee) .
Step | Conditions | Yield/ee | Key Reagents | Reference |
---|---|---|---|---|
Sulfide Synthesis | Reflux in MeOH/H₂O/EtOAc | 75% | K₂CO₃, MgCl₂ | |
Sulfoxidation | -10°C, 5h, H₂O₂ | 67% ee | Mn catalyst, H₂O₂ |
Q. How are intermediates and final products characterized for purity and structural integrity?
Methodological Answer:
- HPLC : Used to determine purity (e.g., 95.5% purity for intermediates) and monitor reaction progress (e.g., sulfone byproduct detection at 5%) .
- Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups (e.g., sulfinyl S=O stretch at ~1050 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to improve stereochemical control?
Methodological Answer:
- Catalyst Screening : Chiral Mn complexes (e.g., (R,R)-1,2-bis(3,5-di-tert-butyl-2-hydroxybenzylamino)cyclohexane) enhance ee (67% observed) .
- Temperature Effects : Lower temperatures (-20°C) reduce racemization during sulfoxidation .
- Additives : Anhydrous MgCl₂ stabilizes intermediates, improving reaction efficiency .
Data Contradiction : reports magnesium salt formation (e.g., omeprazole Mg salt) alters solubility but may impact stereochemistry—requiring pH-controlled recrystallization .
Q. What mechanistic insights explain sulfoxidation selectivity and byproduct formation?
Methodological Answer:
- Radical Pathway : H₂O₂ generates peroxo-Mn intermediates, enabling stereoselective oxygen transfer to sulfide .
- Byproduct Control : Excess H₂O₂ (>2 equiv) promotes overoxidation to sulfone (5% observed). Limiting H₂O₂ stoichiometry minimizes this .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize reactive intermediates vs. protic solvents .
Q. How do structural modifications (e.g., trifluoroethoxy vs. methoxy groups) affect stability and reactivity?
Methodological Answer:
Q. What analytical challenges arise in quantifying trace degradation products?
Methodological Answer:
Q. How can crystallography resolve disputes in sulfoxide stereochemistry?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.